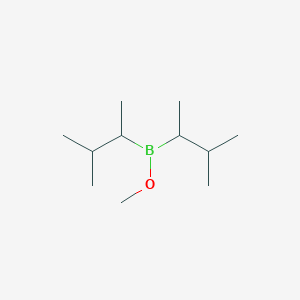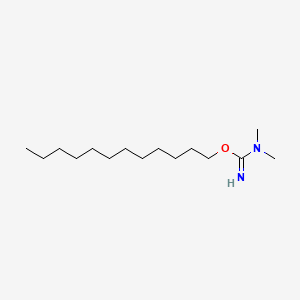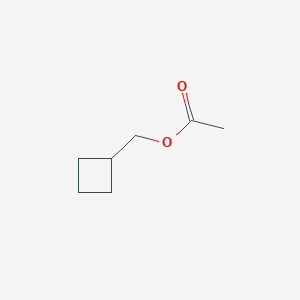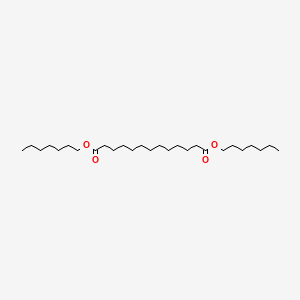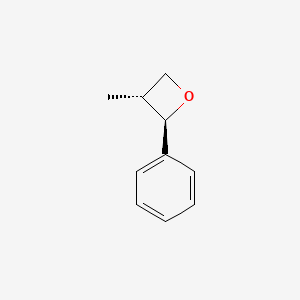
8-(Octyloxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Octyloxy)quinoline is an organic compound derived from quinoline, a heterocyclic aromatic organic compound. This compound features an octyloxy group attached to the 8th position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Octyloxy)quinoline typically involves the reaction of 8-hydroxyquinoline with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
8-Hydroxyquinoline+Octyl Bromide→this compound+KBr
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Octyloxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
8-(Octyloxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents in treating diseases such as malaria and cancer.
Industry: It is used in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials.
Mécanisme D'action
The mechanism of action of 8-(Octyloxy)quinoline involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and antifungal effects. Additionally, the compound can inhibit enzymes such as acetylcholinesterase and monoamine oxidase, contributing to its potential therapeutic effects in neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its metal-chelating properties and use in various applications.
8-Aminoquinoline: Used as an antimalarial agent but has higher toxicity compared to 8-(Octyloxy)quinoline.
Quinoxalines: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness: this compound stands out due to its unique octyloxy group, which enhances its lipophilicity and biological activity. This modification allows for better membrane permeability and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
46981-50-4 |
|---|---|
Formule moléculaire |
C17H23NO |
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
8-octoxyquinoline |
InChI |
InChI=1S/C17H23NO/c1-2-3-4-5-6-7-14-19-16-12-8-10-15-11-9-13-18-17(15)16/h8-13H,2-7,14H2,1H3 |
Clé InChI |
WJOVBMWUSIXIQK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


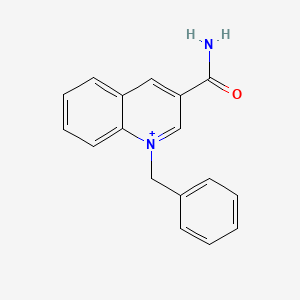
![2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B14655913.png)
![2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14655914.png)



![N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide](/img/structure/B14655931.png)
